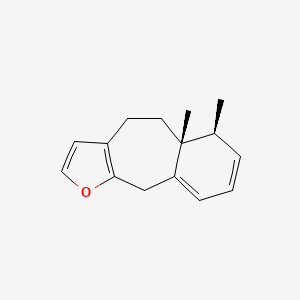
4H-Benzo(5,6)cyclohepta(1,2-b)furan, 5,5a,6,10-tetrahydro-5a,6-dimethyl-, (5aR,6S)-rel-(-)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4H-Benzo(5,6)cyclohepta(1,2-b)furan, 5,5a,6,10-tetrahydro-5a,6-dimethyl-, (5aR,6S)-rel-(-)-” is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a fused ring system that includes a benzene ring, a cycloheptane ring, and a furan ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of such complex organic compounds typically involves multiple steps, including the formation of the core ring structures and subsequent functionalization. Common synthetic routes might include:
Cyclization Reactions: Formation of the cycloheptane and furan rings through cyclization of appropriate precursors.
Functional Group Interconversion: Introduction of methyl groups and other functional groups through reactions such as alkylation.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and minimize cost. This might include:
Catalytic Reactions: Use of catalysts to improve reaction efficiency.
Continuous Flow Chemistry: Implementation of continuous flow processes to enhance scalability and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biology, it could be studied for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine
In medicine, derivatives of this compound might be explored for their therapeutic potential, including as drugs or drug precursors.
Industry
In industry, it could be used in the production of specialty chemicals, polymers, or materials with unique properties.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific interactions with molecular targets. This might involve:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with Receptors: Modulating receptor signaling pathways.
Altering Cellular Processes: Affecting processes such as cell division or apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds might include other heterocyclic compounds with fused ring systems, such as:
Benzofurans: Compounds with a fused benzene and furan ring.
Cycloheptanes: Compounds with a seven-membered ring structure.
Dimethyl Derivatives: Compounds with similar methyl group substitutions.
Uniqueness
The uniqueness of this compound lies in its specific ring structure and functional group arrangement, which can impart unique chemical and biological properties.
Propiedades
Número CAS |
79827-32-0 |
|---|---|
Fórmula molecular |
C15H18O |
Peso molecular |
214.30 g/mol |
Nombre IUPAC |
(10R,11S)-10,11-dimethyl-4-oxatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),5,12-tetraene |
InChI |
InChI=1S/C15H18O/c1-11-4-3-5-13-10-14-12(7-9-16-14)6-8-15(11,13)2/h3-5,7,9,11H,6,8,10H2,1-2H3/t11-,15+/m0/s1 |
Clave InChI |
LSMXMJRDVCMVEX-XHDPSFHLSA-N |
SMILES isomérico |
C[C@H]1C=CC=C2[C@@]1(CCC3=C(C2)OC=C3)C |
SMILES canónico |
CC1C=CC=C2C1(CCC3=C(C2)OC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-Methyl-1-oxaspiro[2.2]pentan-2-yl)ethan-1-one](/img/structure/B14418138.png)
![4-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-1-propyl-1H-imidazo[4,5-c]pyridine](/img/structure/B14418147.png)
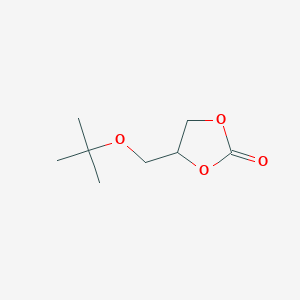
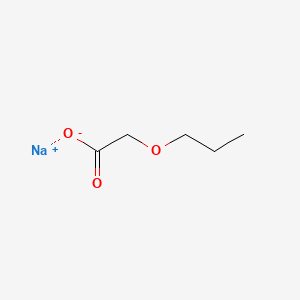
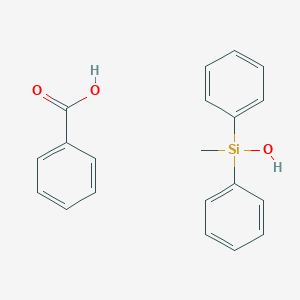
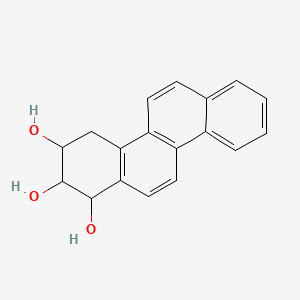
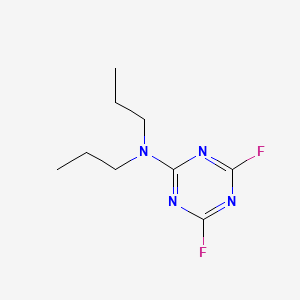
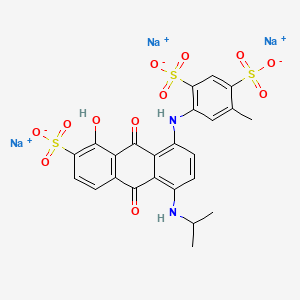
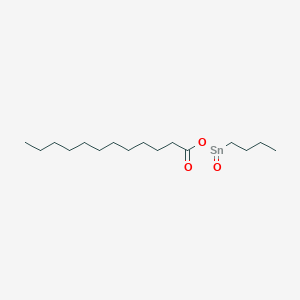
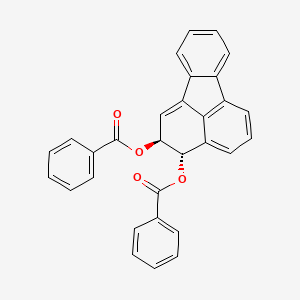
![2,2,3-Tri(prop-2-en-1-yl)-3-{[(prop-2-en-1-yl)oxy]carbonyl}hex-5-enoic acid](/img/structure/B14418210.png)

![N-[5-(2-Chloroethenesulfonyl)-2-methylphenyl]acetamide](/img/structure/B14418230.png)

